![molecular formula C7H6BrN3 B1407286 6-Brom-3-methyl-[1,2,3]triazolo[1,5-a]pyridin CAS No. 1024741-92-1](/img/structure/B1407286.png)

6-Brom-3-methyl-[1,2,3]triazolo[1,5-a]pyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” has been reported in various studies. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety has been achieved through the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .

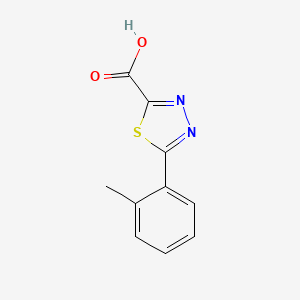

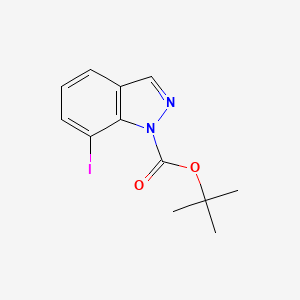

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” is characterized by a triazolopyridine core. Triazolopyridines react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .

Chemical Reactions Analysis

Triazolopyridines, such as “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine”, react with electrophiles in two contrasting ways. They can form 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,3-Triazole, einschließlich Derivaten wie 6-Brom-3-methyl-[1,2,3]triazolo[1,5-a]pyridin, sind bekannt für ihre Stabilität und Vielseitigkeit in der Arzneimittelentwicklung . Sie ahmen die Amidbindung nach, ein häufiges Merkmal vieler Medikamente, und wurden verwendet, um eine Vielzahl von medizinischen Verbindungen zu erzeugen. Zum Beispiel enthalten das Antikonvulsivum Rufinamid und das Antikrebsmittel Carboxyamidotriazol beide einen Triazol-Kern .

Organische Synthese

Der Triazolring dient als Gerüst in der organischen Synthese und erleichtert den Aufbau komplexer Moleküle . Seine Präsenz in einer Verbindung wie This compound kann die Bildung verschiedener organischer Strukturen ermöglichen, die für die Synthese verschiedener organischer Verbindungen unerlässlich sind.

Polymerchemie

In der Polymerchemie werden Triazolderivate eingesetzt, um die Eigenschaften von Polymeren zu verbessern. Sie können in Polymerketten eingebaut werden, um die thermische Stabilität, die mechanische Festigkeit und die chemische Beständigkeit zu verbessern .

Supramolekulare Chemie

Die Triazol-Einheit kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen eingehen, was sie für die Gestaltung supramolekularer Strukturen nützlich macht. Diese Wechselwirkungen sind entscheidend für die Selbstorganisation komplexer Architekturen in der supramolekularen Chemie .

Biokonjugation

Triazolringe werden häufig in Biokonjugationstechniken verwendet, da sie stabile Bindungen zwischen Biomolekülen bilden können. Dies ist besonders nützlich bei der Entwicklung von zielgerichteten Medikamentenverabreichungssystemen und diagnostischen Werkzeugen .

Chemische Biologie

In der chemischen Biologie können Triazolderivate wie This compound als Sonden oder Inhibitoren verwendet werden, um biologische Prozesse zu untersuchen. Ihre Stabilität und Bioorthogonalität machen sie ideal für den Einsatz in lebenden Systemen, ohne die natürlichen biologischen Funktionen zu beeinträchtigen .

Fluoreszenzmikroskopie

Der Triazol-Kern kann so funktionalisiert werden, dass er fluoreszierende Eigenschaften aufweist, was für die Bildgebung in der biologischen Forschung von Vorteil ist. Fluoreszierende Triazolderivate können als Marker verwendet werden, um Zellbestandteile zu visualisieren und biologische Ereignisse zu verfolgen .

Materialwissenschaften

Schließlich ermöglicht die Robustheit des Triazolrings in der Materialwissenschaft die Entwicklung von Materialien mit bestimmten gewünschten Eigenschaften wie Leitfähigkeit, Porosität oder Photoreaktivität. Dies macht Triazolderivate wertvoll bei der Herstellung von fortschrittlichen Materialien für verschiedene Anwendungen .

Zukünftige Richtungen

The future directions for “6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Given their versatile biological activities, these compounds could be of interest in drug design and medicinal chemistry .

Wirkmechanismus

Target of Action

Triazolo[1,5-a]pyridines are known to be precursors of tautomeric 2-(diazomethyl)pyridines , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s known that [1,2,3]triazolo[1,5-a]pyridines can undergo transformations to form various types of nitrogen-containing heterocycles . These transformations could potentially alter the activity of the compound and its interaction with its targets.

Biochemical Pathways

The transformation of [1,2,3]triazolo[1,5-a]pyridines into various nitrogen-containing heterocycles suggests that they may influence a wide range of biochemical processes .

Result of Action

The compound’s potential to transform into various nitrogen-containing heterocycles suggests that it may have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histone lysine demethylase KDM5A, an enzyme involved in the regulation of gene expression through histone modification . The interaction between 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine and KDM5A can inhibit the enzyme’s activity, leading to changes in gene expression patterns. Additionally, this compound has shown potential as an inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1), which plays a crucial role in protein degradation and cellular homeostasis .

Cellular Effects

The effects of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival . By altering the activity of this pathway, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can impact cell growth and apoptosis. Furthermore, it has been shown to modulate the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it binds to the active site of histone lysine demethylase KDM5A, inhibiting its activity and resulting in altered histone methylation patterns . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has been shown to interact with other enzymes and proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can impact the overall effects of the compound. Long-term exposure to 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as inhibition of specific enzymes and modulation of cellular processes . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been identified, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine.

Metabolic Pathways

6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 oxidases . The metabolic products can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has been shown to influence the activity of enzymes involved in nucleotide metabolism, impacting cellular energy balance and nucleotide synthesis .

Transport and Distribution

The transport and distribution of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be directed to other subcellular locations, such as the mitochondria, where it can impact cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

6-bromo-3-methyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANPIAKLVSACTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CN2N=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)

![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)